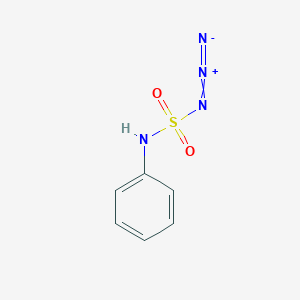
4-Azidosulfanilamide
Descripción general
Descripción
4-Azidosulfanilamide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a member of the sulfonamide family, which is widely used in the pharmaceutical industry due to its antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 4-Azidosulfanilamide involves the formation of a reactive nitrene intermediate upon photoactivation. This nitrene intermediate can then react with nearby nucleophiles, such as amino groups of proteins and peptides, resulting in the covalent modification of the biomolecules. The specificity of the reaction can be controlled by the choice of the photoactivation wavelength and the location of the azido group in the molecule.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Azidosulfanilamide depend on the specific biomolecule that it reacts with. In general, the covalent modification of proteins and peptides can alter their function and activity, leading to changes in cellular processes and signaling pathways. However, the effects can be controlled by the concentration and localization of the compound, as well as the duration of the reaction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Azidosulfanilamide is its high selectivity and specificity for labeling amino groups of proteins and peptides. This makes it a valuable tool for studying complex biochemical processes and interactions. However, the compound has several limitations, such as its potential toxicity and instability under certain conditions. Additionally, the photoactivation step requires specialized equipment and expertise, which can be a limiting factor for some labs.
Direcciones Futuras
There are several future directions for the study of 4-Azidosulfanilamide. One area of interest is the development of new photoactivatable probes with improved properties, such as higher specificity and stability. Another direction is the application of the compound in vivo, where it can be used for studying protein dynamics and interactions in living systems. Additionally, the compound can be used for developing new therapeutics and drug delivery systems, where the covalent modification of proteins can be used to target specific cells and tissues.
Métodos De Síntesis
The synthesis of 4-Azidosulfanilamide involves the reaction of sulfanilamide with sodium azide in the presence of a catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of 4-Azidosulfanilamide as the main product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and concentration of the reactants.
Aplicaciones Científicas De Investigación
4-Azidosulfanilamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of bioconjugation, where it is used as a chemical probe for labeling biomolecules. It can selectively react with amino groups of proteins and peptides, making it a valuable tool for studying protein-protein interactions, enzyme kinetics, and other biochemical processes.
Propiedades
IUPAC Name |
(azidosulfonylamino)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-9-10-13(11,12)8-6-4-2-1-3-5-6/h1-5,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQISNIJNRZJCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158751 | |
| Record name | 4-Azidosulfanilamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidosulfanilamide | |
CAS RN |
13449-19-9 | |
| Record name | 4-Azidosulfanilamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013449199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azidosulfanilamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





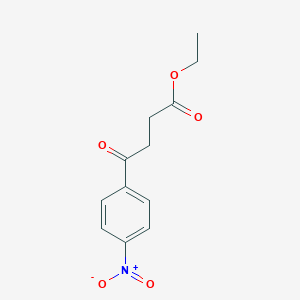
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)

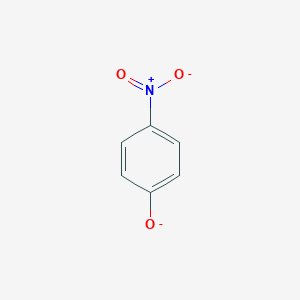
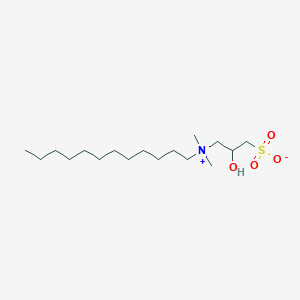

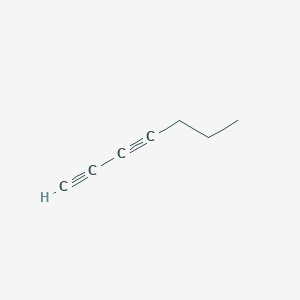

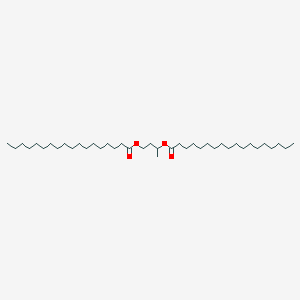
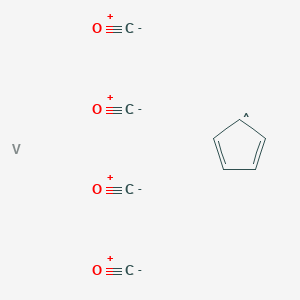
![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
